6-Chloro-3'-fluorobiphenyl-3-ol

Description

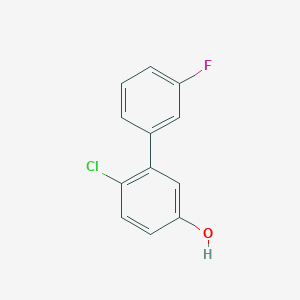

6-Chloro-3'-fluorobiphenyl-3-ol is a biphenyl derivative featuring a hydroxyl group (-OH) at position 3, a chlorine atom at position 6 on the first benzene ring, and a fluorine atom at position 3' on the second benzene ring. The molecular formula is C₁₂H₈ClFO, with a molecular weight of 234.65 g/mol. The compound’s structure combines electron-withdrawing (Cl, F) and electron-donating (OH) groups, creating a balance that affects its chemical behavior .

Properties

Molecular Formula |

C12H8ClFO |

|---|---|

Molecular Weight |

222.64 g/mol |

IUPAC Name |

4-chloro-3-(3-fluorophenyl)phenol |

InChI |

InChI=1S/C12H8ClFO/c13-12-5-4-10(15)7-11(12)8-2-1-3-9(14)6-8/h1-7,15H |

InChI Key |

VUCKTOCSEPZPFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4'-Fluorobiphenyl-3-ol

- Structure : Biphenyl with -OH at position 3 and F at 4' (C₁₂H₉FO; MW: 188.20 g/mol).

- Key Differences :

- Substituent Positions : Fluorine at 4' vs. 3' in the target compound.

- Electronic Effects : The 4'-F creates a para-substituted dipole, whereas 3'-F introduces ortho/para-directing effects.

- Solubility : The absence of Cl in 4'-fluorobiphenyl-3-ol reduces molecular weight and may enhance aqueous solubility compared to the target compound.

- Applications : Used in intermediates for liquid crystals or pharmaceuticals due to its planar biphenyl structure .

2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7)

- Structure: Monoaromatic ring with -OH at position 3, Cl at 2, F at 6, and a methyl group at 3 (C₇H₆ClFO; MW: 176.57 g/mol).

- Key Differences :

- Aromatic System : Single benzene ring vs. biphenyl in the target compound.

- Steric Effects : The methyl group introduces steric hindrance absent in the target.

- Reactivity : The hydroxyl group’s acidity may differ due to adjacent substituents; Cl and F withdraw electrons, enhancing acidity compared to the biphenyl system .

2-Chloro-6-fluorophenol (BP 9144)

- Structure: Monoaromatic ring with -OH at position 1, Cl at 2, and F at 6 (C₆H₃ClFO; MW: 160.54 g/mol).

- Key Differences :

6-Chloro-2-fluoro-3-methylbenzoyl Chloride

- Structure : Benzoyl chloride with Cl at 6, F at 2, and methyl at 3 (C₈H₅Cl₂FO; MW: 223.03 g/mol).

- Key Differences: Functional Group: Reactive acyl chloride vs. phenolic -OH in the target. Reactivity: Prone to nucleophilic acyl substitution, unlike the target’s electrophilic aromatic substitution tendencies. Applications: Intermediate in synthesizing amides or esters for pharmaceuticals .

Structural and Property Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |

|---|---|---|---|---|

| 6-Chloro-3'-fluorobiphenyl-3-ol | C₁₂H₈ClFO | 234.65 | -OH (3), Cl (6), F (3') | Biphenyl planarity, moderate solubility |

| 4'-Fluorobiphenyl-3-ol | C₁₂H₉FO | 188.20 | -OH (3), F (4') | Higher solubility, para-substitution |

| 2-Chloro-6-fluoro-3-methylphenol | C₇H₆ClFO | 176.57 | -OH (3), Cl (2), F (6), CH₃ (3) | Steric hindrance, increased acidity |

| 2-Chloro-6-fluorophenol | C₆H₃ClFO | 160.54 | -OH (1), Cl (2), F (6) | Volatile, meta-halogenation |

| 6-Chloro-2-fluoro-3-methylbenzoyl chloride | C₈H₅Cl₂FO | 223.03 | -COCl, Cl (6), F (2), CH₃ (3) | High reactivity, acylating agent |

Preparation Methods

Ethoxymethoxy Protection

To prevent hydroxyl interference during cross-coupling, protection as an ethoxymethoxy (EOM) group is common:

-

3-Hydroxy-6-chlorobiphenyl is treated with ethoxymethyl chloride (EOM-Cl) and NaH in THF.

-

Deprotection uses 3M HCl in ethanol at 60°C for 2 hours, restoring the phenol with >90% efficiency.

Table 2: Protection/Deprotection Efficiency

| Protective Group | Deprotection Reagent | Temperature | Yield |

|---|---|---|---|

| EOM | HCl/EtOH | 60°C | 92% |

| Acetyl | K2CO3/MeOH | 25°C | 88% |

Alternative Synthetic Routes

Ullmann Coupling

While less common, Ullmann coupling between 3-fluoroiodobenzene and 3-hydroxy-6-chlorophenyl copper in DMF at 120°C achieves biphenyl formation. However, yields are lower (65–70%) due to side reactions.

Grignard Reagent Approaches

Reaction of 3-fluorophenylmagnesium bromide with 6-chloro-3-methoxybenzaldehyde followed by oxidation (MnO2) and demethylation (BBr3) provides an alternative pathway. This method suffers from scalability issues but is useful for small-scale syntheses.

Purification and Characterization

Crystallization Techniques

Crude product is purified via methanol/water recrystallization , yielding white crystals with >99% purity. Activated carbon treatment (0.5–1 wt%) removes colored impurities.

Q & A

Basic: What are the optimal Suzuki-Miyaura cross-coupling conditions for synthesizing 6-Chloro-3'-fluorobiphenyl-3-ol?

Methodological Answer:

The synthesis typically involves coupling a 3-chlorophenylboronic acid derivative with a 3'-fluoro-substituted aryl halide. Key parameters include:

- Catalyst system : Use Pd(PPh₃)₄ (0.5–2 mol%) or PdCl₂(dppf) for sterically hindered substrates.

- Base : Na₂CO₃ or K₂CO₃ in a 2:1 mixture of dioxane/H₂O at 80–100°C for 6–12 hours.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the biphenyl product.

Reference: Conditions adapted from fluorophenylboronic acid coupling protocols .

Basic: How to characterize this compound using NMR and mass spectrometry?

Methodological Answer:

- ¹H/¹³C NMR : Analyze aromatic splitting patterns (e.g., meta-fluorine coupling in ¹H NMR at ~6.8–7.2 ppm) and chlorine-induced deshielding in ¹³C NMR.

- High-resolution MS : Use ESI(+) or EI modes with isotopic pattern analysis to confirm molecular ion [M+H]⁺ (expected m/z: 236.03).

Reference: Structural analysis parallels fluorinated biphenyl analogs .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Spill management : Absorb with inert material (e.g., diatomaceous earth) and dispose as halogenated waste.

- Exposure limits : Adhere to PAC-2 (23 mg/m³) for airborne particulates .

Advanced: How do chloro and fluoro substituents influence the electronic properties of the biphenyl system?

Methodological Answer:

- Electron-withdrawing effects : Fluorine induces -I/-M effects, reducing electron density at the ortho/para positions. Chlorine’s weaker -I effect creates distinct polarization.

- Experimental validation : Compare Hammett substituent constants (σₘ for F: 0.34; Cl: 0.37) and DFT-calculated electrostatic potential maps.

Reference: Fluorinated fragment libraries highlight substituent electronic modulation .

Advanced: What computational modeling approaches predict the conformational stability of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess dihedral angle between phenyl rings.

- MD simulations : Solvate in acetonitrile (AMBERTools) to analyze torsional barriers (ΔG‡) over 10 ns trajectories.

Reference: Theoretical frameworks guide conformational analysis .

Advanced: How to establish structure-activity relationships (SAR) for this compound in biological targets?

Methodological Answer:

- Pharmacophore mapping : Overlay with active analogs (e.g., 3-fluorobiphenyl derivatives) to identify essential halogen interactions.

- Bioassay design : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays.

Reference: SAR strategies from fluorinated pharmacophores .

Methodological: How to design a factorial experiment for optimizing reaction yield?

Methodological Answer:

- Variables : Catalyst loading (0.5–2 mol%), temperature (80–100°C), and solvent ratio (dioxane:H₂O = 1:1 to 3:1).

- Response surface methodology (RSM) : Use a 2³ factorial design with ANOVA to identify significant factors.

Reference: Factorial design principles for multivariable optimization .

Methodological: How to integrate spectroscopic data with computational studies for validation?

Methodological Answer:

- NMR-chemical shift prediction : Compare experimental ¹³C shifts with DFT-calculated values (GIAO method, ±3 ppm tolerance).

- IR frequency matching : Validate O-H stretching (3300–3500 cm⁻¹) using harmonic vibrational analysis.

Reference: Theory-practice integration frameworks .

Analytical: How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer:

- Variable temperature (VT) NMR : Probe dynamic effects (e.g., rotamers) by acquiring spectra from 25°C to −40°C.

- COSY/NOESY : Identify through-space couplings to distinguish substituent proximity effects.

Reference: Data analysis guided by evidence-based inquiry principles .

Theoretical: How to develop a conceptual framework for substituent effects in biphenyl systems?

Methodological Answer:

- Hansch analysis : Correlate logP and σ constants with biological activity or solubility.

- Frontier molecular orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict reactivity trends.

Reference: Methodological alignment with theoretical research design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.